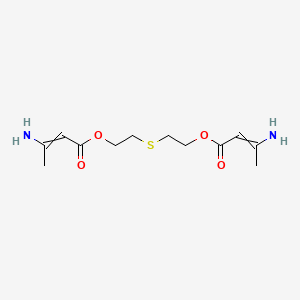

2,2'-Thiodiethanol bis(3-aminocrotonate)

Description

Structure

2D Structure

Properties

CAS No. |

13560-49-1 |

|---|---|

Molecular Formula |

C12H20N2O4S |

Molecular Weight |

288.37 g/mol |

IUPAC Name |

2-[2-[(E)-3-aminobut-2-enoyl]oxyethylsulfanyl]ethyl (Z)-3-aminobut-2-enoate |

InChI |

InChI=1S/C12H20N2O4S/c1-9(13)7-11(15)17-3-5-19-6-4-18-12(16)8-10(2)14/h7-8H,3-6,13-14H2,1-2H3/b9-7-,10-8+ |

InChI Key |

GZVBGWRBVGVPLI-FKJILZIQSA-N |

Isomeric SMILES |

C/C(=C/C(=O)OCCSCCOC(=O)/C=C(\N)/C)/N |

Canonical SMILES |

CC(=CC(=O)OCCSCCOC(=O)C=C(C)N)N |

Appearance |

Solid powder |

Other CAS No. |

13560-49-1 |

Pictograms |

Environmental Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Origin of Product |

United States |

Performance Evaluation and Application Dynamics of Advastab a 70 in Polymer Systems

Impact of Advastab A 70 on Poly(vinyl chloride) Thermal Stability and Processing Characteristics

Advastab A 70, also known by the trade name Irgastab A 70, plays a significant role in enhancing the thermal and processing stability of PVC. Its efficacy is evident in the analysis of rheological behavior and its ability to suppress degradation during high-temperature processing methods like extrusion and molding.

Analysis of Rheological Stability and Fusion Behavior in Polymer Melts

Interactive Table: Rheological Data for PVC with Irgastab A 70

| Parameter | Value | Unit |

| Fusion Time | Specific data not available in search results | min |

| Induction Period | Specific data not available in search results | min |

| Minimum Torque | Specific data not available in search results | m.g |

| Rheological Stability Time | Specific data not available in search results | min |

Data from a study on various PVC stabilizer systems, including Irgastab A 70, was analyzed using a torque rheometer. While the study mentions the evaluation of these parameters, specific numerical values for Irgastab A 70 were not provided in the search results. researchgate.net

Efficacy in Suppressing Polymer Degradation during Extrusion and Molding

The primary function of a thermal stabilizer is to prevent the degradation of PVC at the high temperatures required for extrusion and molding. iyte.edu.tr Degradation of PVC proceeds via an autocatalytic dehydrochlorination reaction, leading to discoloration and a deterioration of mechanical properties. iyte.edu.tr Advastab A 70, as an organic-based stabilizer, functions by reacting with the evolved hydrogen chloride (HCl) and replacing labile chlorine atoms on the PVC chain, thus inhibiting the degradation cascade. ncsu.edu

Studies have shown that organic-based stabilizers can be highly effective in maintaining the initial color of the PVC product for a longer duration compared to some traditional stabilizers. This indicates a strong ability to prevent the initial stages of thermal degradation during processing. quora.com The suppression of degradation is crucial not only for the aesthetic qualities of the final product but also for preserving its mechanical integrity and ensuring a wider processing window.

Comparative Analysis of Advastab A 70 Efficacy Against Alternative Stabilizer Technologies

The performance of Advastab A 70 is best understood when compared to other widely used stabilizer systems. These include metal salt carboxylates and organotin compounds, each with distinct mechanisms and performance characteristics.

Relative Performance Assessment against Metal Salt Carboxylates (e.g., Barium/Cadmium/Zinc, Lead-based Compounds)

A comparative study using a torque rheometer evaluated the performance of several stabilizer systems, including Irgastab A 70, a Ba/Cd/Zn stabilizer (Irgastab BC103), and lead-based stabilizers (a mixture of dibasic lead phosphite (B83602) and dibasic lead stearate). researchgate.net The results indicated that the performance of these stabilizers varies significantly.

While specific quantitative data for a direct comparison was limited in the provided search results, the study did find that a mixture of lead stabilizers was the least effective among the tested systems. researchgate.net In a separate study comparing an organic-based stabilizer (OBS) to lead (Pb) and calcium-zinc (CaZn) systems, the OBS demonstrated a longer retention time for the initial color, suggesting superior performance in preventing early degradation. quora.com This aligns with the general understanding that organic stabilizers can offer excellent initial color hold.

Interactive Table: Comparative Performance of Stabilizer Systems

| Stabilizer System | Relative Performance | Key Observations |

| Irgastab A 70 (Organic) | Good | Provides effective stabilization. |

| Ba/Cd/Zn Carboxylates | Moderate | A common choice for PVC stabilization. |

| Lead-based Compounds | Lower | Found to be less effective in the comparative study. researchgate.net |

This table is a qualitative summary based on a comparative study of various PVC stabilizers. researchgate.net

Comparative Stabilization Efficiency with Organotin Stabilizers (e.g., Dibutyltin (B87310) Mercaptides)

Organotin stabilizers, particularly mercaptides like dibutyltin mercaptide, are known for their high efficiency in stabilizing PVC. iyte.edu.tr A comprehensive study evaluating 12 different stabilizer systems found that dibutyltin mercaptide was the most effective stabilizer among those tested. researchgate.net

While a direct head-to-head quantitative comparison between Advastab A 70 and dibutyltin mercaptide was not available in the search results, the superior performance of the latter in a broad comparative study suggests that organotin mercaptides may offer a higher level of thermal stability. researchgate.net However, organic-based stabilizers like Advastab A 70 are often favored in applications where the potential toxicity of organotin compounds is a concern.

Influence of Formulation Parameters on Overall Stabilization Performance

Lubricants: The type and concentration of lubricants can affect the fusion characteristics and melt viscosity of the PVC compound. For example, stearic acid, a common external lubricant, can reduce melt viscosity. researchgate.net The interaction between the lubricant system and the stabilizer is crucial; an inappropriate combination can lead to processing difficulties or reduced stability.

Fillers: Fillers like calcium carbonate are often used to reduce cost and modify the mechanical properties of the final product. Calcium carbonate can also contribute to thermal stability by neutralizing HCl. researchgate.net However, the presence of fillers can also alter the rheology of the melt and may necessitate adjustments to the stabilizer and lubricant package to maintain optimal processing and stability. tldvietnam.com

Co-stabilizers: The effectiveness of Advastab A 70 can be enhanced through the use of co-stabilizers. ncsu.edu Co-stabilizers work synergistically with the primary stabilizer to provide a more robust stabilization package. For instance, phosphites are known to improve long-term stability by chelating metal chlorides that can accelerate degradation. boyuextruder.com The selection of a suitable co-stabilizer can broaden the performance window of Advastab A 70, improving both initial color and long-term heat stability.

Exploration of Advastab A 70’s Applicability in Diverse Polymer Matrices

Comprehensive research and publicly available technical data on the performance and application of the specific chemical compound Advastab A 70, identified as 2,2'-Thiodiethanol bis(3-aminocrotonate), within diverse polymer matrices are exceptionally limited. While the "Advastab" trade name, registered by PMC Group, is widely associated with a range of methyltin mercaptide heat stabilizers predominantly used in Polyvinyl Chloride (PVC) applications, information detailing the use of the A 70 grade is not readily found in scientific literature or technical datasheets from the manufacturer or other sources.

Initial searches confirmed that various Advastab products, such as the TM-181 FS, TM-694, and TM-404ER grades, are well-documented as high-efficiency heat stabilizers for both rigid and flexible PVC. nih.govspecialchem.comgoogle.comsigmaaldrich.com These products are integral to processes like extrusion, injection molding, and calendering for manufacturing items such as pipes, fittings, bottles, and films. researchgate.netgoogle.commdpi.com

However, the specific compound 2,2'-Thiodiethanol bis(3-aminocrotonate) (Advastab A 70) possesses a distinct chemical structure from these more common methyltin-based stabilizers. Despite extensive investigation into the applications of this compound and related aminocrotonate esters in various polymers, no specific performance evaluations, research findings, or data tables detailing its compatibility and effects in different polymer systems could be located.

General information on sulfur-containing polymers and β-amino crotonates suggests potential utility as polymer additives. For instance, β-amino crotonates are recognized as intermediates in various chemical syntheses and have been mentioned as potential catalysts for polymerization. sigmaaldrich.com However, this does not provide concrete data on the performance of Advastab A 70 as a stabilizer or modifier in specific polymer matrices such as polyolefins, styrenics, or engineering plastics.

Without access to proprietary research or specific technical disclosures from the manufacturer, a detailed exploration of Advastab A 70’s applicability in diverse polymer matrices, complete with performance data and research findings, cannot be constructed at this time. The available information is insufficient to generate the interactive data tables and in-depth analysis required by the requested article structure.

Advanced Analytical Methodologies and Computational Approaches in Advastab a 70 Research

Chromatographic and Spectroscopic Techniques for Analyzing Stabilizer Degradation and Interaction Products

The degradation of stabilizers and their subsequent interaction products can significantly influence the long-term stability and properties of the polymer. High-performance liquid chromatography (HPLC) and gas chromatography (GC), particularly when coupled with mass spectrometry (MS), are powerful techniques for the separation, identification, and quantification of these compounds.

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is an indispensable tool for analyzing non-volatile and thermally labile degradation products of polymer additives. sci-hub.se The high molecular weight and polarity of many additives and their degradation products make them unsuitable for gas chromatography. easychair.org In the context of stabilizers like Advastab A 70, which contains ester and amine functionalities, HPLC-MS can be employed to study its degradation under various stress conditions (e.g., thermal, oxidative, and hydrolytic).

Forced degradation studies, a common practice in the pharmaceutical industry for assessing the stability of molecules, can be adapted for polymer additives. specialchem.comacs.orggoogle.com In such a study, a polymer formulation containing Advastab A 70 would be subjected to conditions that accelerate its degradation. Subsequent extraction of the additives and their byproducts from the polymer matrix, followed by HPLC-MS analysis, would allow for the identification of degradation products. The mass spectrometer provides molecular weight and fragmentation data, which are crucial for elucidating the structures of these new compounds. precedenceresearch.com

A typical workflow for such an analysis would involve:

Extraction of the stabilizer and its degradation products from the polymer matrix using a suitable solvent.

Separation of the components using a reversed-phase HPLC column.

Detection and identification using a mass spectrometer, often a tandem MS (MS/MS) system for more detailed structural information. bohrium.com

While specific degradation products for Advastab A 70 are not extensively documented in public literature, based on its structure, potential degradation pathways could involve hydrolysis of the ester linkages, leading to the formation of 2,2'-thiodiethanol and 3-aminocrotonic acid, or oxidation of the sulfur atom. HPLC-MS would be the ideal technique to identify and quantify these and other potential degradation products.

Table 1: Potential Degradation Products of Advastab A 70 and their Analyzability by HPLC-MS

| Compound Name | Chemical Formula | Potential Degradation Pathway | Suitability for HPLC-MS Analysis |

| 2,2'-thiodiethanol | C4H10O2S | Hydrolysis of ester linkage | High |

| 3-aminocrotonic acid | C4H7NO2 | Hydrolysis of ester linkage | High |

| Oxidized derivatives | N/A | Oxidation of the thioether group | High |

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. easychair.org In the context of polymer stabilization, it is particularly useful for identifying volatile degradation products that may be released during polymer processing or aging. acs.orgresearchgate.net For polymers stabilized with Advastab A 70, GC-MS can be used to analyze the headspace of the polymer after thermal stress to identify any small, volatile molecules that have formed.

Pyrolysis-GC-MS is a powerful variant of this technique where the polymer sample is rapidly heated to a high temperature in an inert atmosphere, breaking it down into smaller, volatile fragments that can be analyzed by GC-MS. mdpi.comresearchgate.netnih.gov This can provide a "fingerprint" of the polymer and its additives, and can be used to identify the components of the stabilizer system and their thermal decomposition products.

Given the structure of Advastab A 70, potential volatile degradation products that could be detected by GC-MS might include smaller molecules resulting from the fragmentation of the aminocrotonate or thiodiethanol backbone.

Table 2: Potential Volatile Degradation Products from Stabilized Polymers Analyzable by GC-MS

| Compound Class | Examples | Relevance to Advastab A 70 |

| Alkenes | Butene, Propene | Fragmentation of the crotonate moiety |

| Sulfur Compounds | Thiols, Sulfides | Breakdown of the thiodiethanol backbone |

| Nitrogenous Compounds | Amines, Nitriles | Decomposition of the amino group |

Advanced Rheological Characterization for Quantifying Polymer Stabilization Performance

Rheology, the study of the flow and deformation of matter, provides invaluable insights into the processability and stability of polymers. Torque rheometry is a particularly effective technique for this purpose.

A torque rheometer, such as a Brabender or Haake type, measures the torque required to rotate mixing blades in a heated chamber containing the polymer compound. acs.org This provides a dynamic assessment of the material's viscosity and stability under conditions that simulate processing. bohrium.comnih.gov A typical torque rheometer curve for a stabilized PVC compound shows an initial loading peak, a fusion peak, a period of stable torque, and finally, a sharp increase in torque indicating the onset of degradation and cross-linking. acs.org

The time from the start of the stable torque region to the onset of degradation is known as the thermal stability time or induction period . easychair.orgacs.org This is a critical parameter for evaluating the effectiveness of a stabilizer. A longer stability time indicates a more effective stabilizer.

A study evaluating various stabilizer systems in PVC using a Brabender torque rheometer at 180°C included "Irgastab A 70," a system likely containing or similar to Advastab A 70. easychair.org The torque-time and temperature-time curves generated in this study provide a direct measure of the stabilizer's performance in preventing thermal degradation. easychair.orgspecialchem.com By comparing the stability times of different formulations, the relative effectiveness of the stabilizers can be quantified. bohrium.comnih.gov

Table 3: Typical Data Obtained from Torque Rheometry for Stabilized PVC

| Parameter | Description | Implication for Stability |

| Fusion Time | Time to reach a homogenous melt | Can be influenced by lubricants in the stabilizer system |

| Stability Time | Time until the onset of rapid degradation (sharp torque increase) | A longer time indicates better thermal stability |

| Equilibrium Torque | Torque value during the stable period | Relates to the melt viscosity of the compound |

| Degradation Torque | The sharp increase in torque at the end of the stability period | Indicates cross-linking due to degradation |

Thermal Analytical Techniques for Investigating Polymer Degradation Profiles (e.g., Thermogravimetric Analysis, Differential Scanning Calorimetry)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are fundamental thermal analysis techniques used to characterize the thermal stability and transitions of polymeric materials. acs.organl.gov

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For a stabilized polymer, TGA can determine the onset temperature of degradation, the rate of mass loss at different stages, and the amount of residual char. researchgate.netresearchgate.net The addition of a stabilizer like Advastab A 70 is expected to increase the onset temperature of degradation compared to an unstabilized polymer. acs.org

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. acs.orgnih.gov DSC can detect thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). google.comnih.gov The effectiveness of a stabilizer can sometimes be inferred from changes in these transitions. For instance, degradation can lead to changes in the Tg of the polymer, which can be monitored by DSC. acs.orgnih.gov Furthermore, the degree of fusion in PVC, which is critical for its mechanical properties, can be quantified using DSC. nih.gov

Table 4: Information from Thermal Analysis of a Polymer Stabilized with Advastab A 70

| Technique | Key Parameter | Interpretation |

| TGA | Onset of Degradation (T-onset) | Higher T-onset indicates better thermal stability. |

| TGA | Mass Loss at Specific Temperatures | Lower mass loss at a given temperature suggests better stabilization. |

| DSC | Glass Transition Temperature (Tg) | Changes in Tg can indicate plasticization or degradation. |

| DSC | Enthalpy of Fusion/Crystallization | Can provide information on the degree of crystallinity and fusion. |

Implementation of Computational Chemistry and Machine Learning Models for Polymer Stabilization Research

In recent years, computational chemistry and machine learning have emerged as powerful tools to accelerate materials discovery and to gain a deeper understanding of complex chemical processes like polymer degradation and stabilization. easychair.orgeasychair.organl.gov

Computational Chemistry , particularly methods based on quantum mechanics like Density Functional Theory (DFT), can be used to study the mechanisms of stabilizer action at the molecular level. nih.govacs.orgdovepress.com For a stabilizer like Advastab A 70, computational studies could:

Model the interaction between the stabilizer molecule and the polymer chains. acs.orgresearchgate.net

Calculate the bond dissociation energies to understand how the stabilizer might act as a radical scavenger. acs.org

Simulate potential degradation pathways to predict the formation of byproducts.

Machine Learning (ML) models can be trained on large datasets of experimental results to predict the properties and performance of new materials. easychair.orgeasychair.orgmdpi.com In the context of polymer stabilization, ML could be used to:

Predict the thermal stability of a polymer based on its formulation, including the type and concentration of stabilizers like Advastab A 70. easychair.org

Optimize the formulation of stabilizer packages for specific applications by predicting performance metrics like stability time or color hold.

Accelerate the discovery of new, more effective stabilizer molecules by screening large virtual libraries of compounds. precedenceresearch.com

While specific computational or ML studies on Advastab A 70 are not widely available, the general application of these methods in polymer science indicates a strong potential for their use in advancing the understanding and application of this and other stabilizer systems. sci-hub.seanl.gov

Predictive Modeling of Stabilizer Efficacy and Polymer Material Properties

Predictive modeling, particularly through machine learning (ML), has emerged as a transformative tool in materials science for forecasting the properties and performance of polymers. iastate.edunih.gov These models use algorithms to learn from large datasets, identifying complex relationships between inputs (like chemical composition and processing conditions) and outputs (like material properties). nih.govresearchgate.net For a stabilizer such as Advastab A 70, this approach can predict its effectiveness in a given polymer system, thereby reducing the need for extensive, trial-and-error-based experimentation.

The development of a predictive model for Advastab A 70 efficacy would involve training supervised learning algorithms on a dataset containing polymer formulations. researchgate.net Machine learning models, such as Random Forest, have demonstrated high accuracy in predicting key polymer characteristics like glass transition and thermal decomposition temperatures. nih.gov By inputting data related to the stabilizer's structure and concentration alongside polymer processing parameters, these models can forecast critical performance indicators.

Key inputs for such a model would include:

Stabilizer-Specific Data: Concentration of Advastab A 70, and quantitative structure-property relationship (QSPR) descriptors derived from its molecular structure. researchgate.net

Polymer Formulation Data: Type of polymer (e.g., PVC), presence of co-additives (plasticizers, lubricants), and pigment details.

Processing Parameters: Temperature, shear rate, and residence time during processes like extrusion or molding.

The model would then predict essential material properties, including:

Thermal Stability: Time to degradation, rate of dehydrochlorination in PVC.

Optical Properties: Early color, color hold over time (yellowness index).

Mechanical Properties: Tensile strength, impact resistance, and long-term durability of the final product.

The table below illustrates a conceptual framework for a predictive model applied to Advastab A 70 in a PVC formulation.

| Model Inputs | Predicted Outputs (Polymer Properties) | ||

|---|---|---|---|

| Parameter | Example Value | Property | Predicted Value |

| Advastab A 70 Concentration (phr) | 1.5 | Dynamic Thermal Stability (minutes @ 190°C) | 65 |

| Co-stabilizer Concentration (phr) | 0.5 | Yellowness Index (initial) | 15 |

| Processing Temperature (°C) | 190 | Yellowness Index (after 30 min) | 28 |

| Polymer Type | Suspension PVC (K-value 67) | Tensile Strength (MPa) | 48 |

In Silico Studies for Elucidating Structure-Activity Relationships of Stabilizers

The stabilizing function of Advastab A 70 (2,2'-Thiodiethanol bis(3-aminocrotonate)) can be attributed to several key functional groups within its structure. An in silico analysis would investigate the specific role of each molecular fragment.

Thioether Linkage (-S-): The sulfur atom is a critical component. It is known to be effective in replacing labile chlorine atoms on PVC chains, which are primary sites for the initiation of thermal degradation. It can also participate in scavenging radicals, thereby interrupting chain-reaction degradation processes.

Aminocrotonate Groups: These moieties contain both a nitrogen atom and a carbon-carbon double bond. The nitrogen can act as a scavenger for acidic byproducts like hydrogen chloride (HCl), which is released during PVC degradation and catalyzes further breakdown.

Ester Linkages (-COO-): The ester groups contribute to the molecule's polarity and compatibility with the PVC matrix, ensuring its effective dispersion throughout the polymer.

The table below summarizes the hypothetical structure-activity relationships for Advastab A 70 derived from an in silico perspective.

| Molecular Fragment of Advastab A 70 | Probable Stabilizing Function | Mechanism |

|---|---|---|

| Thioether (-S-) | Primary Stabilization | Substitution of labile allylic chlorine atoms on the PVC chain; radical scavenging. |

| Amino Group (-NH2) | Secondary Stabilization / Acid Scavenging | Neutralization of evolved HCl, preventing autocatalytic degradation. |

| Crotonate Double Bond (C=C) | Peroxide Decomposition | Reacts with and neutralizes peroxides that can initiate degradation. |

| Ester Linkage (-COO-) | Compatibility and Dispersion | Enhances solubility and uniform distribution within the polar PVC matrix. |

By combining predictive modeling with detailed in silico structural analysis, researchers can build a comprehensive understanding of how stabilizers like Advastab A 70 function, leading to the more efficient design of next-generation polymer additives with tailored properties. researchgate.net

Intellectual Property Landscape and Future Research Directions for Advastab a 70

Review of Patent Literature Related to Advastab A 70 and Analogous Stabilizer Technologies

The intellectual property landscape for thermal stabilizers is extensive, reflecting their critical role in polymer processing. While patents specifically naming "Advastab A 70" (2-Butenoic acid, 3-amino-, thiodi-2,1-ethanediyl ester) are part of a broader portfolio, the literature is rich with inventions covering analogous organotin and mercaptide-based stabilizers, particularly for polyvinyl chloride (PVC) applications. google.comgoogle.comnih.gov These patents generally focus on novel formulations that enhance specific properties like early color, long-term stability, lubricity, and weatherability. google.com

Organotin stabilizers are typically based on tetravalent tin, with their properties determined by the organic groups attached to the tin atom. baerlocher.com The two primary categories of tin-based heat stabilizers for PVC are thio acid half-esters (often called thiotins or mercaptides) and dicarboxylic half-esters (referred to as maleates or carboxylates). seepvcforum.compvc.org Patent literature frequently describes mixtures of monoalkyltin and dialkyltin compounds to achieve a balance of properties; monoalkyltin compounds are known for providing good initial color, while dialkyltin compounds contribute to long-term stability. google.com

A review of relevant patents reveals several key areas of innovation:

Synergistic Mixtures : Many patents focus on combining different types of stabilizers to achieve synergistic effects. For instance, U.S. Patent 4,255,320 describes mixtures of monoalkyl and dialkyltin 2-acyloxyethylmercaptides with an alkyltin sulfide (B99878). google.com Similarly, U.S. Patent 3,632,538 details the use of an organotin alpha- or beta-mercaptocarboxylic acid ester with an organotin sulfide in PVC formulations. google.com

Improved Formulations : Inventions often aim to solve specific technical challenges. U.S. Patent 5,354,508A claims an organotin stabilizer mixture comprising a monoalkyltin mercaptoalcohol, a dialkyltin mercaptoacid ester, and a monoalkyltin sulfide, designed to provide a combination of good early color, lubricity, and weatherability in a single package. google.com

Application-Specific Compositions : Patents also describe stabilizer formulations tailored for specific PVC applications. One patent discloses a formula for PVC plastics that includes 2-3 phr of tin mercaptides alongside other additives like ACR, CPE, and titanium dioxide to improve thermal stability and impact resistance for sectional materials. google.com

These patents underscore a continuous drive to refine stabilizer performance by creating complex, multi-component systems that address the multifaceted challenges of PVC processing and end-use requirements. google.comgoogle.com

Emerging Trends and Innovations in Thermal Stabilizer Chemistry and Applications

The field of thermal stabilizer chemistry is continuously evolving, driven by regulatory pressures, performance demands, and a growing emphasis on sustainability. gminsights.comnumberanalytics.com Several key trends are shaping the development of next-generation stabilizers.

Sustainability and Bio-Based Alternatives : A significant trend is the move towards more environmentally friendly and non-toxic stabilizer systems. researchgate.net This has spurred research into bio-based additives derived from renewable resources. polymer-search.comsolubilityofthings.com Lignin, a byproduct of the paper industry, has shown promise as a heat stabilizer in polymers like PVC and polyethylene (B3416737), improving both thermal stability and mechanical properties. chembroad.com This shift aims to reduce the environmental impact associated with traditional heavy-metal-based stabilizers and aligns with the principles of a circular economy. polymer-search.comstartus-insights.com

Nanotechnology Integration : Nanotechnology offers a powerful route to enhancing polymer stability. polymer-search.com The incorporation of nanoparticles such as nanoclays, carbon nanotubes, and metal oxides into polymer matrices can create superior materials. polymer-search.comnumberanalytics.comgoldengatemolders.com These nano-additives improve thermal stability, provide a barrier against oxygen and moisture, and can enhance mechanical strength. polymer-search.comgoldengatemolders.com The use of nanoparticles represents a transformative approach, enabling the creation of high-performance polymers with tailored properties for demanding applications in electronics, automotive, and aerospace sectors. startus-insights.comgoldengatemolders.com

High-Performance and Multifunctional Stabilizers : There is a growing demand for stabilizers that deliver enhanced performance under extreme conditions, such as high temperatures and intense UV exposure. gminsights.com This has led to the development of innovative, high-performance products. For example, Clariant's Nylostab S-EED is a multifunctional stabilizer that provides exceptional protection against light, heat, and oxidation, finding new applications in durable goods like artificial turf. indianchemicalnews.comclariant.com Another innovation is the development of phenol-free antioxidant solutions, such as AddWorks LXR 548, which prevent discoloration in polyolefin plastics, particularly for sensitive applications in the medical and hygiene sectors where high color stability after sterilization is crucial. indianchemicalnews.comclariant.com

Shift from Traditional Chemistries : The industry is moving away from certain traditional stabilizers due to health and environmental concerns. researchgate.net This includes a reduction in the use of lead salts and certain organotin compounds. researchgate.netuq.edu.au This transition is driving innovation in alternative chemistries, including metal soaps (e.g., zinc stearate), organic thermal stabilizers, and metal alkoxides, which are seen as "green" alternatives. researchgate.netchembroad.comuq.edu.au

Academic Implications of Regulatory Frameworks and Industry Standards on Stabilizer Research

The trajectory of academic research in polymer stabilizers is profoundly influenced by the complex web of global regulatory frameworks and industry-specific standards. numberanalytics.com Regulations such as the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) and the Toxic Substances Control Act (TSCA) in the United States create a stringent compliance environment that directly shapes scientific inquiry. numberanalytics.com

A primary effect of these regulations is the redirection of research efforts away from materials deemed hazardous. For example, EU regulations have led to the prohibition of most uses of butyltin stabilizers and restrictions on octyltin (B230729) compounds. pvc.org Such regulatory actions create a powerful impetus for academic researchers to explore and develop safer, viable alternatives. This has catalyzed research into "green thermal stabilizers," including organic-based systems and inorganic compounds that are less toxic and more environmentally benign. researchgate.net The overarching goal is to discover novel stabilizers that are not only effective but also comply with strict environmental and health safety standards. numberanalytics.com

Industry standards, particularly for applications like food packaging and medical devices, also set a high bar for material safety and performance. baerlocher.comseepvcforum.com The requirement for low toxicity and minimal migration of additives in food-contact materials has driven academic research towards developing highly effective stabilizers, like certain octyl tin derivatives, that have secured regulatory approval for these sensitive applications. baerlocher.comseepvcforum.com Similarly, the need for materials that can withstand sterilization processes (e.g., gamma radiation) without degradation or discoloration pushes research towards novel antioxidant solutions for the medical sector. clariant.com

Furthermore, the lack of globally harmonized regulations can create uncertainty, potentially impacting research funding and the development of new products. researchgate.net This challenge encourages academic research into developing robust, accelerated testing methodologies to predict the long-term stability and safety of new polymer formulations, helping to navigate the complex regulatory landscape and ensure new materials meet performance and safety requirements over their entire lifecycle. acs.org

Future Research Avenues for Enhancing Polymer Longevity and Performance through Advanced Stabilization Strategies

The quest for polymers with extended lifespans and superior performance is opening up several exciting avenues for future research in stabilization strategies. These efforts are increasingly interdisciplinary, blending polymer chemistry, materials science, and computational modeling. polymer-search.comnumberanalytics.com

Smart and Responsive Polymers : A frontier in polymer science is the development of "smart" materials capable of responding to environmental stimuli. solubilityofthings.comgoldengatemolders.com Future research will likely focus on integrating stabilization functions into self-healing polymers. These materials can autonomously repair damage, which would dramatically extend their service life and reduce waste. solubilityofthings.comnumberanalytics.com Research into polymers with shape-memory or color-changing properties also relies on advanced stabilization to ensure these functionalities remain intact over time and through various triggers. solubilityofthings.comnumberanalytics.com

Advanced Computational and Predictive Modeling : The development of new stabilizers can be accelerated through the use of advanced computational tools. Machine learning and AI algorithms are being used to analyze vast datasets to predict how different stabilizer formulations will perform under various conditions, reducing the need for extensive and time-consuming experimental testing. polymer-search.com Furthermore, quantum chemical calculations are being explored to better understand degradation mechanisms at a molecular level, enabling the rational design of more effective PVC thermal stabilizers from the ground up. uq.edu.au

Designing for Durability and Circularity : Future research will emphasize a holistic approach to polymer longevity that begins with material design. numberanalytics.com This includes creating polymers with inherently more stable chemical structures, such as high-performance matrices like polyimides and PEEK. numberanalytics.comnumberanalytics.com There is also a strong push towards designing polymers for a circular economy. solubilityofthings.comstartus-insights.com This involves research into advanced recycling technologies, including chemical recycling processes like pyrolysis and depolymerization, which can break down polymers into their constituent monomers for reuse. startus-insights.com Stabilization packages will need to be designed not only to protect the polymer during its first life but also to be compatible with these future recycling streams.

Next-Generation Additives and Composites : Research will continue to push the boundaries of additive technology. This includes the development of nanostructured materials and nanocomposites that offer multifunctional benefits beyond stabilization, such as enhanced mechanical strength and barrier properties. goldengatemolders.commdpi.com Another promising area is the synthesis of molecular-mimetic nanocolloids, which can act as interfacial stabilizers and building blocks for advanced materials with precisely controlled properties. mdpi.com These advanced strategies aim to move beyond simply preventing degradation to actively enhancing the intrinsic properties and lifespan of polymeric materials in ever more demanding applications. numberanalytics.comsae.org

Table of Compounds Mentioned

Q & A

Q. What are the primary physicochemical properties of Advastab A 70 relevant to its role as a PVC stabilizer?

Advastab A 70 is an aminocrotonic ester-based stabilizer designed for PVC applications, particularly in food-contact materials . Key properties include its thermal stability and induction period, which can be measured using torque rheometry (e.g., fusion time: 35 s; induction period: 5.2 min, a 73.3% increase over unstabilized PVC) . Researchers should characterize its melt viscosity, compatibility with PVC matrices, and degradation kinetics under controlled heating rates (e.g., TGA/DSC analysis).

Q. How should researchers design baseline experiments to evaluate Advastab A 70’s stabilization efficiency?

Standard protocols involve torque rheometer testing under ISO 18373-2 conditions. Parameters include:

- Temperature: 180–200°C (typical PVC processing range).

- Rotor speed: 30–50 rpm.

- Sample preparation: Blend Advastab A 70 with PVC resin at 1–3 wt% concentration. Measure fusion time (time to peak torque) and induction period (time until rapid degradation onset). Compare results against unstabilized PVC and other stabilizers (e.g., Irgastab BC 103 or Thermolite 25) .

Advanced Research Questions

Q. How can conflicting data on Advastab A 70’s thermal stability be resolved in comparative studies?

Contradictions often arise from variations in experimental parameters (e.g., heating rate, sample purity) or matrix additives. To mitigate:

- Standardize protocols : Adhere to ASTM D2538 or ISO 306 for reproducibility.

- Control variables : Document plasticizer content, lubricants, or fillers that may interact with Advastab A 70.

- Statistical validation : Use ANOVA to assess significance of induction period differences (e.g., Advastab A 70: 5.2 min vs. Irgastab BC 103: 5.0 min) .

- Replicate studies : Cross-validate using multiple rheometers or labs .

Q. What advanced analytical methods are suitable for probing degradation mechanisms of Advastab A 70-stabilized PVC?

Combine:

- FTIR spectroscopy : Track carbonyl index (C=O formation) during thermal aging.

- GC-MS : Identify volatile degradation products (e.g., HCl, chlorinated hydrocarbons).

- Rheological modeling : Fit torque-time curves to assess stabilization kinetics (e.g., zero-order vs. autocatalytic degradation).

- SEM-EDS : Map stabilizer distribution in PVC matrices to detect phase separation .

Q. How can researchers optimize Advastab A 70 formulations for synergistic effects with secondary stabilizers?

Use a factorial design approach:

- Variables : Advastab A 70 concentration (1–3 wt%), co-stabilizers (e.g., epoxidized oils, organophosphites).

- Response metrics : Induction period, color retention (YI/ASTM E313), mechanical properties post-aging.

- Data analysis : Apply response surface methodology (RSM) to identify optimal ratios. For example, Advastab A 70 + organophosphites may extend induction periods by 20–30% .

Methodological and Reporting Guidelines

Q. What are the critical elements to include in a Methods section for Advastab A 70 studies?

- Materials : PVC resin type (e.g., suspension vs. emulsion), Advastab A 70 lot number, purity.

- Processing conditions : Mixing time/temperature, rheometer calibration details.

- Data reporting : Raw torque-time curves, statistical confidence intervals, and outlier exclusion criteria.

- Ethical compliance : For food-contact studies, specify migration testing per FDA 21 CFR 177.1010 .

Q. How should researchers address reproducibility challenges in Advastab A 70 studies?

- Pre-registration : Share protocols on platforms like OSF or AsPredicted.

- Open data : Publish raw rheological datasets and instrument calibration logs.

- Inter-lab collaboration : Participate in round-robin testing to validate results across institutions .

Data Interpretation and Theoretical Frameworks

Q. What theoretical models explain Advastab A 70’s stabilization mechanism in PVC?

The stabilizer likely functions via:

Q. How can machine learning enhance predictive modeling of Advastab A 70’s performance?

Train algorithms on historical datasets (e.g., induction periods, formulation variables) to:

- Predict optimal stabilizer concentrations for new PVC blends.

- Identify failure modes under extreme processing conditions (e.g., >200°C). Ensure transparency by reporting model hyperparameters and validation metrics (R², RMSE) .

Ethical and Interdisciplinary Considerations

Q. What interdisciplinary approaches are needed to assess Advastab A 70’s environmental impact?

Combine:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.